2-甲基四氢呋喃-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

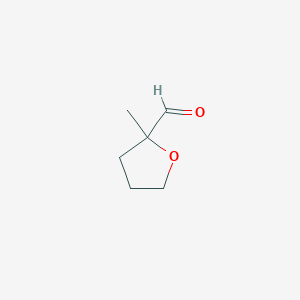

2-Methyloxolane-2-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in organic synthesis and its potential use in green chemistry as a bio-based solvent.

科学研究应用

2-Methyloxolane-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the preparation of biologically active compounds.

Industry: It is used as a solvent and in the production of polymers and resins.

准备方法

Synthetic Routes and Reaction Conditions

2-Methyloxolane-2-carbaldehyde can be synthesized through several methods. One common route involves the oxidation of 2-methyloxolane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, 2-methyloxolane-2-carbaldehyde can be produced through the catalytic oxidation of 2-methyloxolane. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

化学反应分析

Types of Reactions

2-Methyloxolane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

作用机制

The mechanism of action of 2-methyloxolane-2-carbaldehyde depends on the specific reaction it is involved in. Generally, it acts as an electrophile in many reactions, where it can be attacked by nucleophiles. The molecular targets and pathways involved vary depending on the reaction conditions and the reagents used.

相似化合物的比较

Similar Compounds

2-Methyltetrahydrofuran: Similar in structure but lacks the aldehyde functional group.

2-Methyloxolane: Similar backbone but without the aldehyde group.

Uniqueness

2-Methyloxolane-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This functional group makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical processes.

生物活性

2-Methyloxolane-2-carbaldehyde, also known as 2-methyloxolane, is a compound that has garnered attention for its potential applications in various fields, including organic chemistry and biochemistry. This article explores its biological activity, focusing on its properties, applications, and relevant research findings.

2-Methyloxolane-2-carbaldehyde is characterized by its oxolane structure, which contributes to its unique solubility and solvent properties. It is primarily recognized as a bio-based solvent and has been compared favorably to traditional petroleum-derived solvents like hexane.

- Molecular Formula : C₅H₁₀O

- Molar Mass : 86.13 g/mol

- Log P (Partition Coefficient) : 1.85, indicating moderate lipophilicity.

Solvent Properties

One of the primary biological activities of 2-methyloxolane-2-carbaldehyde is its role as a lipophilic solvent . It has shown significant efficacy in the extraction of natural products from plant materials, making it a valuable tool in food science and biochemistry.

- Extraction Efficiency : Studies indicate that 2-methyloxolane can solubilize both fatty and polar molecules effectively due to its dual characteristics—lipophilic nature and the presence of an oxygen atom which allows interaction with polar compounds .

Toxicological Profile

The safety assessment of 2-methyloxolane indicates that it is rapidly metabolized with a low potential for bioaccumulation. The European Food Safety Authority (EFSA) has evaluated its use as a food extraction solvent and concluded that it does not raise safety concerns when used under specified conditions .

- No Observed Adverse Effect Levels (NOAELs) : Various studies have established NOAELs ranging from 100 mg/kg body weight per day for reproductive and developmental toxicity .

Application in Food Extraction

A notable study highlighted the use of 2-methyloxolane as a substitute for hexane in the extraction of oils and proteins from plant sources. The study demonstrated that 2-methyloxolane not only provided comparable extraction yields but also reduced environmental impact due to its bio-based origin .

Comparative Analysis with Hexane

In comparative studies, 2-methyloxolane was shown to have superior solvation properties for certain natural products, such as humulone and lupulone. These compounds are more polar than typical lipophilic substances, indicating that 2-methyloxolane can effectively interact with a broader range of chemical entities than hexane .

| Property | 2-Methyloxolane | Hexane |

|---|---|---|

| Log P | 1.85 | 4.00 |

| Solubility in Polar Compounds | High | Low |

| Environmental Impact | Low | High |

Research Findings

Recent literature reviews have consolidated knowledge regarding the properties and applications of 2-methyloxolane. It has been identified as an environmentally friendly alternative for traditional solvents used in various extraction processes within the food industry .

属性

IUPAC Name |

2-methyloxolane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQZSUJRUBHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。